molecular formula C14H18FN3O3 B2656067 N'-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide CAS No. 332125-10-7

N'-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide

Cat. No. B2656067
CAS RN: 332125-10-7
M. Wt: 295.314
InChI Key: WSCNSIDFSZDHOI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide, also known as FMOX, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMOX belongs to the class of oxamide derivatives and has been studied for its various biological and pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural elements related to N'-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide have been synthesized and characterized through methods such as NMR, IR, and Mass spectral studies. For instance, a compound combining morpholine and fluorophenyl groups was synthesized and its structure confirmed by single crystal X-ray diffraction studies. Such research demonstrates the interest in creating compounds with specific functional groups for further biological activity studies (Mamatha S.V et al., 2019).

Biological Activity

Antimicrobial and Antifungal Activities

Compounds structurally related to N'-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide have shown remarkable antimicrobial and antifungal activities. For example, a synthesized compound demonstrated significant anti-tuberculosis activity and superior antimicrobial activity, with minimal inhibitory concentrations (MICs) lower than standard treatments (Mamatha S.V et al., 2019). Another study synthesized novel fluorine-containing derivatives that acted as potential antimicrobial agents against a variety of bacterial and fungal strains, showing remarkable in vitro antimicrobial potency (N. Desai, H. Vaghani, P. N. Shihora, 2013).

Antitumor Activity

Research into compounds related to N'-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has also extended into the realm of anticancer activity. A study synthesized and evaluated the antitumor activity of a compound, highlighting its potential in inhibiting the proliferation of certain cancer cell lines (Xuechen Hao et al., 2017).

properties

IUPAC Name

N'-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c15-11-1-3-12(4-2-11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCNSIDFSZDHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide

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